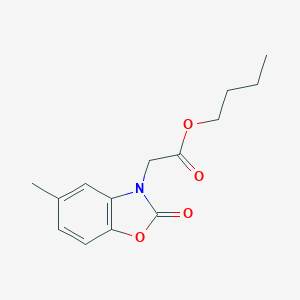![molecular formula C20H26N2O3S B285819 N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission.
Wirkmechanismus
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide works by selectively blocking the P2Y1 receptor, which is activated by the endogenous nucleotide adenosine diphosphate (ADP). This receptor is primarily expressed on platelets and is involved in the activation of the glycoprotein IIb/IIIa receptor, which plays a key role in platelet aggregation.
Biochemical and Physiological Effects
Inhibition of the P2Y1 receptor by N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide results in a decrease in platelet aggregation and thrombus formation, which can be beneficial in the prevention of thrombotic events such as stroke and myocardial infarction. It has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a highly selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
1. Investigation of the role of P2Y1 receptors in the regulation of vascular tone and blood pressure.
2. Development of N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide analogs with improved solubility and pharmacokinetic properties.
3. Evaluation of the potential therapeutic benefits of P2Y1 receptor antagonists in the treatment of cardiovascular diseases.
4. Exploration of the effects of P2Y1 receptor antagonists on neurotransmission and cognitive function.
5. Investigation of the role of P2Y1 receptors in the development and progression of cancer.
Synthesemethoden
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 6-aminohexanoic acid, followed by N-alkylation with 4-methylbenzyl chloride. The resulting intermediate is then treated with sodium hydride and 4-methylbenzenesulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied in the field of platelet research, where it has been shown to inhibit platelet aggregation and thrombus formation. It has also been investigated as a potential treatment for ischemic stroke, as well as a tool for studying the role of P2Y1 receptors in various physiological processes.
Eigenschaften
Molekularformel |
C20H26N2O3S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-7-11-18(12-8-16)22-20(23)6-4-3-5-15-21-26(24,25)19-13-9-17(2)10-14-19/h7-14,21H,3-6,15H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
IFVKAGDRCCXPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)


![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)